Ethyl benzoylformate

Catalog No.
S527569
CAS No.
1603-79-8
M.F
C10H10O3
M. Wt
178.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl benzoylformate

CAS Number

1603-79-8

Product Name

Ethyl benzoylformate

IUPAC Name

ethyl 2-oxo-2-phenylacetate

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C10H10O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

QKLCQKPAECHXCQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Ethyl phenylglyoxylate; AI3-10033 AI3 10033; AI310033

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1

The exact mass of the compound Ethyl benzoylformate is 178.063 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6766. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Aldehydic - Glyoxylates - Supplementary Records. It belongs to the ontological category of ethyl ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ethyl benzoylformate (CAS 1603-79-8) is a specialized aromatic alpha-keto ester procured primarily as a high-performance chiral precursor and a tunable Type II photoinitiator. Unlike generic aliphatic keto esters, its conjugated phenyl ring and specific ethyl ester moiety provide a rigid steric and electronic profile that dictates precise binding in biocatalytic oxidoreductase pockets and controls triplet-state lifetimes in photochemical reactions. Buyers typically select this exact compound when downstream pharmaceutical synthesis requires near-perfect enantiomeric excess (ee) of mandelic acid derivatives, or when UV-curing formulations demand a strictly defined kinetic balance between reactivity and quenching [1].

Procurement substitution with the closely related methyl benzoylformate or aliphatic analogs like ethyl pyruvate frequently results in process failures. In biocatalysis, altering the ester chain from ethyl to methyl can measurably degrade the enantiomeric excess of the final chiral product, increasing the burden on downstream purification. Furthermore, in photopolymerization workflows, substituting the ethyl ester for a methyl or isopropyl group drastically alters the Norrish Type II triplet deactivation pathway, changing the triplet lifetime by up to 30%. This kinetic shift can cause incomplete resin curing or excessive side reactions, proving that ester-chain length is non-interchangeable for application-critical performance [1].

Superior Enantiomeric Excess in Thermophilic Biocatalysis

When subjected to enzymatic reduction by a recombinant NAD(H)-dependent alcohol dehydrogenase from Thermus thermophilus (ADHTt), ethyl benzoylformate outperforms its methyl analog. The reduction of ethyl benzoylformate yields ethyl (R)-(-)-mandelate with 95% ee, whereas methyl benzoylformate yields methyl (R)-(-)-mandelate with only 92% ee under identical in situ NADH-recycling conditions [1].

Evidence DimensionEnantiomeric excess (ee) of the resulting (R)-mandelate ester
Target Compound Data95% ee
Comparator Or BaselineMethyl benzoylformate (92% ee)
Quantified Difference3% absolute increase in enantiomeric purity
ConditionsReduction via ADHTt with in situ NADH-recycling at pH 6.0

A 3% increase in ee at the enzymatic step significantly reduces the cost and yield-loss associated with downstream chiral resolution in pharmaceutical manufacturing.

Substrate-Driven Stereoselectivity Over Aliphatic Analogs

The structural difference between ethyl benzoylformate and aliphatic analogs like ethyl pyruvate drastically alters biocatalytic outcomes. When reduced by alpha-keto ester reductase (STKER-III) from Streptomyces thermocyaneoviolaceus, ethyl benzoylformate acts as an optimal substrate yielding excellent enantiomeric excess (>90%) for the (R)-hydroxy ester. In stark contrast, ethyl pyruvate exhibits poor selectivity, yielding the (S)-hydroxy ester with only 14% ee [1].

Evidence DimensionEnantiomeric excess (ee) and stereochemical preference
Target Compound Data>90% ee for the (R)-enantiomer
Comparator Or BaselineEthyl pyruvate (14% ee for the (S)-enantiomer)
Quantified DifferenceShift from poor (14%) to excellent (>90%) enantioselectivity, with inversion of stereochemical preference
ConditionsSTKER-III catalyzed reduction

Proves that substituting an aliphatic keto ester for this aromatic keto ester is non-viable when targeting high-purity (R)-mandelic acid derivatives via STKER-III biocatalysis.

Tunable Triplet Lifetime for Controlled Photoreactivity

In photochemical processes where Norrish Type II reactions dictate triplet deactivation, the choice of ester alkyl chain provides precise kinetic control. Laser flash photolysis studies reveal that ethyl benzoylformate possesses a triplet lifetime of 500 ns. This sits optimally between the longer-lived methyl benzoylformate (670 ns) and the shorter-lived isopropyl benzoylformate (310 ns)[1].

Evidence DimensionTriplet state lifetime
Target Compound Data500 ns
Comparator Or BaselineMethyl benzoylformate (670 ns) and Isopropyl benzoylformate (310 ns)
Quantified Difference170 ns shorter than the methyl ester; 190 ns longer than the isopropyl ester
ConditionsLaser flash photolysis in 1:4 chlorobenzene:n-heptane at 298 K

Allows photoinitiator formulations to be finely tuned for specific curing speeds, balancing reactive lifespan against unwanted quenching.

Favorable Kinetic Profile in Heterogeneous Asymmetric Hydrogenation

Ethyl benzoylformate demonstrates highly favorable reaction kinetics during heterogeneous asymmetric hydrogenation over dihydrocinchonidine-modified Pt/Al2O3 catalysts, achieving up to 98% ee. Crucially, the rate difference between the racemic and enantioselective hydrogenation pathways is significantly less pronounced for ethyl benzoylformate than for the standard baseline substrate, ethyl pyruvate [1].

Evidence DimensionRate differential between racemic and chiral hydrogenation pathways
Target Compound DataLess significant rate differential (maintains higher relative throughput)
Comparator Or BaselineEthyl pyruvate (highly significant rate penalty for chiral pathway)
Quantified DifferenceQualitative kinetic advantage enabling 98% ee without severe rate penalties
ConditionsDHCD-modified Pt/Al2O3 catalyst in acetic acid/toluene at 0 °C and 25 bar H2

Ensures that scaling up asymmetric hydrogenation does not suffer from the severe throughput bottlenecks typically seen with aliphatic alpha-keto esters.

Pharmaceutical Precursor Synthesis (Mandelic Acid Derivatives)

Directly leveraging the 95% ee achieved in thermophilic ADH-catalyzed reductions, ethyl benzoylformate is the optimal starting material for synthesizing enantiopure (R)-mandelic acid derivatives. Its superior stereoselectivity compared to methyl benzoylformate minimizes the need for costly downstream chiral resolution, making it the preferred choice for bulk pharmaceutical manufacturing [1].

High-Throughput Asymmetric Hydrogenation Workflows

In large-scale heterogeneous catalysis, ethyl benzoylformate is selected over aliphatic keto esters like ethyl pyruvate due to its favorable kinetic profile. When processed over DHCD-modified Pt/Al2O3 catalysts, it maintains high throughput without the severe rate penalties typically associated with the enantioselective hydrogenation pathways of simpler aliphatic substrates [2].

Tunable Photoinitiator Formulations for UV Curing

The specific 500 ns triplet lifetime of ethyl benzoylformate makes it a highly valuable Type II photoinitiator in UV-curable resins and coatings. Formulators procure this exact ester when the slower reactivity of methyl benzoylformate (670 ns) causes incomplete curing, or when the rapid quenching of isopropyl benzoylformate (310 ns) limits the depth of cure [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Light yellow or yellow liquid; [Alfa Aesar MSDS]

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

178.062994177 Da

Monoisotopic Mass

178.062994177 Da

Boiling Point

256.5 °C

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AMN28N4D74

Other CAS

1603-79-8

Wikipedia

Ethyl phenylglyoxylate

General Manufacturing Information

Benzeneacetic acid, .alpha.-oxo-, ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023
1: Bentabed-Ababsa G, Derdour A, Roisnel T, Sáez JA, Domingo LR, Mongin F. Polar [3 + 2] cycloaddition of ketones with electrophilically activated carbonyl ylides. Synthesis of spirocyclic dioxolane indolinones. Org Biomol Chem. 2008 Sep 7;6(17):3144-57. doi: 10.1039/b804856h. Epub 2008 Jul 3. PubMed PMID: 18698474.
2: Tokuda O, Kano T, Gao WG, Ikemoto T, Maruoka K. A practical synthesis of (S)-2-cyclohexyl-2-phenylglycolic acid via organocatalytic asymmetric construction of a tetrasubstituted carbon center. Org Lett. 2005 Oct 27;7(22):5103-5. PubMed PMID: 16235968.
3: Sztanke K. Synthesis of new derivatives of 8-aryl-3-phenyl-6,7-dihydro-4H-imidazo[2, 1-c][1,2,4]triazin-4-one. Acta Pol Pharm. 2004 Sep-Oct;61(5):373-7. PubMed PMID: 15747694.
4: Hu S, Neckers DC. Photochemical Reactions of Alkyl Phenylglyoxylates(1). J Org Chem. 1996 Sep 6;61(18):6407-6415. PubMed PMID: 11667484.
5: Nakamura K, Ochi T, Matsuo M. [Stereoselective synthesis and pharmacological properties of metabolites of new antiinflammatory agent. 4'-Acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311)]. Yakugaku Zasshi. 1995 Nov;115(11):928-36. Japanese. PubMed PMID: 8568636.
6: Berndt MC, de Jersey J, Zerner B. Ethyl phenylglyoxylate, a simultaneous inhibitor and substrate of chicken liver carboxylesterase (EC 3.1.1.1). Enzyme-catalyzed fragmentation of (E)-benzil monoxime O-2,4-dinitrophenyl ether. J Am Chem Soc. 1977 Dec 7;99(25):8334-5. PubMed PMID: 925269.

Explore Compound Types